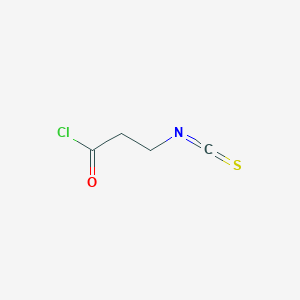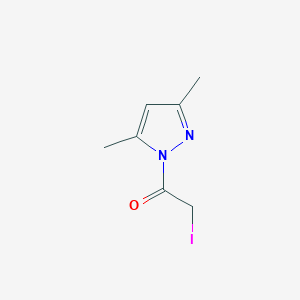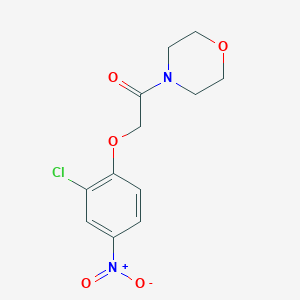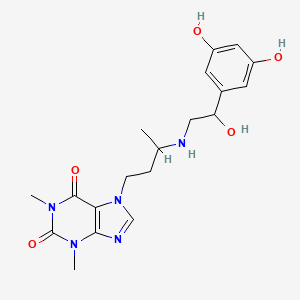
4'-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl group, a pyrrolidinyl group, and a propiophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Propiophenone Backbone: This can be achieved through Friedel-Crafts acylation of a chlorinated benzene derivative with a suitable acyl chloride.
Introduction of the Pyrrolidinyl Group: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the propiophenone intermediate.
Final Chlorination: The final step may involve chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or ammonia.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone
- 2-(p-Chlorophenyl)-3-(1-pyrrolidinyl)propiophenone
- 4’-Chloro-2-phenyl-3-(1-pyrrolidinyl)propiophenone
Uniqueness
4’-Chloro-2-(p-chlorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to the presence of both chlorinated phenyl and pyrrolidinyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
40281-29-6 |
|---|---|
Formule moléculaire |
C19H20Cl3NO |
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
1,2-bis(4-chlorophenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H19Cl2NO.ClH/c20-16-7-3-14(4-8-16)18(13-22-11-1-2-12-22)19(23)15-5-9-17(21)10-6-15;/h3-10,18H,1-2,11-13H2;1H |
Clé InChI |
NGZOZDKXUPYDFY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)




![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)




